molecular formula C8H13NO2 B2869550 (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid CAS No. 2143460-75-5

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid

Cat. No.: B2869550
CAS No.: 2143460-75-5
M. Wt: 155.197
InChI Key: KKGNNTRMDRNYDJ-SMMXGFFBSA-N
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Description

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid (: 2143460-75-5 ) is a high-purity chiral compound offered for advanced research and development applications. With a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol , this chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry. Compounds featuring the 1-methylpyrrolidine scaffold are of significant interest in pharmaceutical research, particularly in the development of targeted therapies . For example, research into dual-target mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonists has identified substituted pyrrolidine structures as key dopaminergic moieties for potential analgesics with reduced misuse liability . The stereochemistry and specific functional groups of this compound make it a crucial precursor for constructing more complex, biologically active molecules. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Ensure all handling and storage procedures adhere to relevant safety protocols. Storage recommendations: 2-8°C .

Properties

IUPAC Name

(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNNTRMDRNYDJ-SMMXGFFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid typically involves the reaction of 1-methylpyrrolidine with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of similar compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The acrylic acid moiety can undergo substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives like alcohols.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with four structurally related acrylic acid derivatives containing nitrogenous heterocycles or substituted aromatic systems.

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Properties Applications
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid Pyrrolidine ring (saturated), (R,E)-configuration, methyl substitution at N1. C₈H₁₃NO₂ 155.19 LogP: ~1.2 (predicted), moderate polarity. Intermediate in kinase inhibitor synthesis (e.g., quinoline derivatives) .
(E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid Pyrrole ring (aromatic), methyl substitution at N1. C₈H₉NO₂ 151.16 LogP: ~1.5 (predicted), higher aromaticity. Potential use in organic electronics or ligand design.
(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid Sulfonyl-pyrrolidine and methoxy substituents on phenyl ring. C₁₄H₁₇NO₅S 311.35 LogP: ~3.0 (predicted), high molecular weight, acidic (pKa ~4.39). Research applications in medicinal chemistry (enzyme inhibition studies).
(2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic Acid Pyridine-phenyl hybrid structure with propyl chain. C₁₇H₁₇NO₂ 267.32 Soluble in DMSO, chloroform; LogP: ~3.2 (predicted). Building block for fluorescent probes or metal-organic frameworks.
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid Imidazo[1,2-a]pyridine core with nitro-substituted phenyl group. C₁₆H₁₁N₃O₄ 309.28 High hydrogen-bond acceptor count (4), rigid structure. Investigated for anticancer activity due to heterocyclic pharmacophore.

Key Comparative Insights

Steric and Electronic Effects
  • The pyrrolidine ring in the target compound confers conformational flexibility and basicity (pKa ~9–10 for the amine), enhancing solubility in polar solvents compared to aromatic pyrrole derivatives like (E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid .
  • Bulky substituents (e.g., sulfonyl-pyrrolidine in ) increase molecular weight and logP, reducing aqueous solubility but improving lipid membrane permeability.

Biological Activity

(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₈H₁₄N₁O₂
  • CAS Number : 2243041-69-0
  • Molecular Structure : The compound features a pyrrolidine ring, which contributes to its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory processes.

Enzyme Inhibition

Research indicates that derivatives of acrylic acids can inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in inflammatory responses. In particular, compounds similar to this compound have shown selective inhibition of neuronal NOS, which is significant for conditions like neuropathic pain and inflammation .

Biological Activity Overview

The biological activities of this compound include:

  • Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Analgesic Properties : Similar compounds have demonstrated efficacy in reducing pain through central and peripheral mechanisms.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NOS
AnalgesicModulation of pain pathways
Cytokine ModulationAlteration in cytokine profiles

Case Studies

Several studies have explored the effects of this compound and its derivatives:

  • Neuronal NOS Inhibition :
    • A study demonstrated that derivatives showed significant inhibition of nNOS, leading to reduced hyperalgesia in animal models. The most potent compound was found to reverse thermal hyperalgesia at a dose of 30 mg/kg .
  • Inflammatory Models :
    • In a model of inflammation, compounds with similar structures were shown to significantly reduce levels of inflammatory cytokines, suggesting a potential therapeutic role in chronic inflammatory diseases .

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